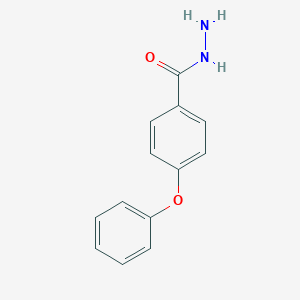

4-Phenoxybenzhydrazide

描述

Historical Context and Evolution of Research on Hydrazide Scaffolds

The journey of hydrazides in medicinal science gained significant momentum with the discovery of Isonicotinic acid hydrazide, commonly known as Isoniazid. The remarkable clinical success of Isoniazid as a primary treatment for tuberculosis sparked extensive investigation into other hydrazide derivatives. d-nb.info This led to the synthesis and study of numerous compounds where the hydrazide moiety was attached to various cyclic systems, including furan, pyrrole, and thiophene. d-nb.info

Initially valued for their antitubercular properties, the research scope for hydrazide derivatives quickly expanded. Since the mid-20th century, a variety of hydrazide-containing compounds have been developed for therapeutic uses, including antidepressants (e.g., isocarboxazid, nialamide), antivirals, and anticonvulsants. bohrium.com The hydrazide group (-CONHNH2) proved to be a versatile and reactive functional group, capable of being transformed into a plethora of other structures, such as hydrazones, oxadiazoles, pyrazoles, and triazoles. bohrium.commdpi.com This versatility established the hydrazide framework as a crucial "scaffold" or "synthon"—a fundamental building block used by chemists to construct more complex molecules with desired properties. bohrium.commdpi.comresearchgate.net

Significance within Contemporary Medicinal Chemistry and Chemical Biology

In modern drug discovery, the hydrazide scaffold remains a highly attractive functional group. bohrium.com Its presence in a molecule is often associated with a broad spectrum of biological activities. Researchers have successfully developed hydrazide derivatives that exhibit antimicrobial, anti-inflammatory, analgesic, anticancer, antimalarial, and antiviral properties. chemnet.comnih.govmdpi.com The ability of the hydrazide and its resultant hydrazone derivatives (-NHN=CH-) to coordinate with metal ions has also been explored, leading to the development of metallodrugs with potential anticancer applications.

The significance of the hydrazide scaffold is rooted in its chemical reactivity and structural features. The hydrazide functional group can participate in various chemical reactions to form stable heterocyclic rings, which are common motifs in established drugs. bohrium.commdpi.com This makes hydrazides invaluable intermediates in organic synthesis. mallakchemicals.comqingmupharm.comjebchemicals.com In chemical biology, these compounds are used to create libraries of diverse molecules for high-throughput screening, aiding in the identification of new lead compounds for drug development. nih.gov The adaptability of the hydrazide scaffold allows medicinal chemists to systematically modify molecular structures to enhance potency, improve selectivity, and optimize pharmacological profiles.

Current Research Landscape and Knowledge Gaps concerning 4-Phenoxybenzhydrazide

The current body of research positions this compound primarily as a precursor and pharmaceutical intermediate. mallakchemicals.compharmaffiliates.com Its chemical properties are well-defined, as detailed in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 143667-36-1 | chemnet.compharmaffiliates.com |

| Molecular Formula | C13H12N2O2 | chemnet.compharmaffiliates.com |

| Molecular Weight | 228.25 g/mol | chemnet.com |

| Melting Point | 125-127°C | chemnet.com |

| Appearance | Solid | ontosight.ai |

A notable study highlighting its role as a synthetic building block was conducted by Ibrahim et al. in 2016. In this research, 4-phenoxybenzohydrazide served as the starting material for the synthesis of a series of new diphenyl ether derivatives containing various heterocyclic rings like oxadiazole, thiophene, furan, and pyridine. researchgate.net These synthesized compounds were then evaluated for antiviral activity, and some demonstrated promising results. researchgate.net This underscores the utility of this compound in generating molecular diversity for biological screening.

Despite its application as a synthetic intermediate, a significant knowledge gap exists regarding the intrinsic biological activities of this compound itself. While related structures, such as 2-phenoxybenzohydrazide and its derivatives, have been investigated for properties including anticonvulsant activity, the bioactivity of the 4-phenoxy isomer remains largely unexplored in the available literature. ontosight.aiimpactfactor.org The research focus has been on the molecules derived from it rather than the compound itself.

The primary knowledge gaps can be summarized as:

Lack of Comprehensive Biological Screening: There is a scarcity of published data on the standalone biological effects of this compound. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent has not been thoroughly investigated.

Limited Mechanistic Studies: As its own biological profile is not established, no research is available on its potential mechanisms of action or molecular targets.

Comparative Analysis: No studies compare the biological activity of this compound with its other isomers (e.g., 2-phenoxybenzhydrazide, 3-phenoxybenzhydrazide) to understand the structure-activity relationship related to the position of the phenoxy group.

Future research could focus on filling these gaps by performing broad biological screenings on this compound to uncover any inherent therapeutic potential, which could open new avenues for its application beyond its current role as a synthetic intermediate.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBASDKESQRLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375116 | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143667-36-1 | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenoxybenzhydrazide

Established Synthetic Routes to 4-Phenoxybenzhydrazide

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds. Its preparation is primarily achieved through the reaction of a 4-phenoxybenzoic acid derivative with a hydrazine (B178648) source.

Synthesis from 4-Phenoxybenzoic Acid and Hydrazine Derivatives

The most common and established method for the synthesis of this compound involves the direct condensation of 4-phenoxybenzoic acid with hydrazine hydrate (B1144303). This reaction is typically carried out by refluxing the two reagents in an appropriate solvent, such as ethanol. The product precipitates upon cooling and can be purified by recrystallization.

An alternative, closely related method utilizes the corresponding ester of 4-phenoxybenzoic acid, such as methyl 4-phenoxybenzoate, which is refluxed with hydrazine hydrate. This method also affords this compound in good yields. The choice between starting from the carboxylic acid or its ester often depends on the availability and cost of the starting materials.

| Starting Material | Reagent | Solvent | Condition | Product |

| 4-Phenoxybenzoic Acid | Hydrazine Hydrate | Ethanol | Reflux | This compound |

| Methyl 4-Phenoxybenzoate | Hydrazine Hydrate | Methanol (B129727) | Reflux | This compound |

Alternative Synthetic Protocols and Process Optimization

An alternative synthetic route to this compound involves a two-step process. First, 4-phenoxybenzoic acid is converted to its more reactive acid chloride derivative, 4-phenoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride google.comgoogleapis.comnih.gov. The resulting 4-phenoxybenzoyl chloride is then treated with hydrazine hydrate to yield this compound. This method can be advantageous in cases where the direct condensation of the carboxylic acid is sluggish or gives low yields.

Process optimization for the synthesis of this compound focuses on improving yield and purity while minimizing reaction times and the use of hazardous reagents. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in the direct synthesis from 4-phenoxybenzoic acid, the use of a slight excess of hydrazine hydrate can help to drive the reaction to completion. The selection of the solvent can also influence the ease of product isolation and purification.

Chemical Reactivity and Transformation of the Hydrazide Moiety

The hydrazide functional group in this compound is a reactive moiety that can undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Oxidation Reactions of this compound

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related benzhydrazides suggests that the primary product would be 4-phenoxybenzoic acid. Common oxidizing agents used for the conversion of hydrazides to their corresponding carboxylic acids include reagents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). The reaction proceeds through the oxidative cleavage of the C-N bond of the hydrazide group.

Nucleophilic Additions and Condensation Reactions with Nitrogen Nucleophiles

The terminal nitrogen atom of the hydrazide group in this compound is nucleophilic and readily undergoes condensation reactions with various carbonyl compounds. A prominent example is the reaction with aldehydes and ketones to form the corresponding N-acylhydrazones (Schiff bases). This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the C=N double bond.

A specific and important application of this reactivity is the condensation of this compound with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. The reaction occurs at the C3-keto group of the isatin ring to yield isatin-hydrazones, which are a class of compounds with significant biological activities frontiersin.orgallresearchjournal.comnih.govnih.gov.

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound is a key building block for the synthesis of a variety of five-membered heterocyclic rings. These cyclization reactions often involve the reaction of the hydrazide with a reagent that provides the remaining atoms needed to form the heterocyclic ring.

One of the most common cyclization reactions is the formation of 1,3,4-oxadiazoles . This can be achieved by reacting this compound with a one-carbon synthon, such as carbon disulfide in the presence of a base, followed by oxidative cyclization nih.govrsc.org. Alternatively, reaction with an orthoester or an acid chloride followed by cyclodehydration can also yield the corresponding 1,3,4-oxadiazole.

Pyrazoles can also be synthesized from this compound. A common method involves the reaction of the hydrazide with a 1,3-dicarbonyl compound. The reaction proceeds through initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the pyrazole (B372694) ring nih.govdergipark.org.trorganic-chemistry.orgyoutube.com.

Furthermore, this compound can be converted into 1,2,4-triazoles . For example, reaction with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thione nepjol.infochemistryjournal.netresearchgate.netnih.govfrontiersin.org.

| Starting Material | Reagent(s) | Heterocyclic Product |

| This compound | 1. Carbon Disulfide, KOH2. Oxidizing Agent | 5-(4-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol |

| This compound | Acetylacetone | 3-(4-Phenoxyphenyl)-5,7-dimethyl-1H-pyrazole |

| This compound | Phenyl isothiocyanate | 1-(4-Phenoxybenzoyl)-4-phenylthiosemicarbazide |

| 1-(4-Phenoxybenzoyl)-4-phenylthiosemicarbazide | Base (e.g., NaOH) | 5-(4-Phenoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Catalytic Approaches in this compound Synthesis and Transformation

Catalytic methodologies play a crucial role in the synthesis and subsequent transformation of this compound, offering pathways to enhanced reaction efficiency, selectivity, and the generation of complex molecular architectures. While the direct synthesis of this compound from 4-phenoxybenzoic acid or its esters with hydrazine hydrate is often accomplished through thermal means, catalytic approaches are paramount in its functionalization and conversion into various heterocyclic and derivatized structures.

The primary synthesis of this compound typically involves the reaction of methyl 4-phenoxybenzoate with hydrazine hydrate. This reaction is commonly conducted under reflux conditions in a suitable solvent like methanol. While often performed without a catalyst, the principles of acid and base catalysis applicable to ester aminolysis suggest that the reaction rate can be influenced by such additives.

More significantly, catalytic methods are extensively employed in the transformation of the resulting this compound. These transformations often target the reactive hydrazide moiety for condensation and cyclization reactions, leading to a diverse array of derivatives.

One of the most common catalytic transformations of this compound is its condensation with various aldehydes and ketones to form N-acylhydrazones. This reaction is frequently catalyzed by acids. For instance, a catalytic amount of acetic acid is effective in promoting the condensation of hydrazides with aldehydes. nih.gov This acid catalysis proceeds by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

Lewis acids have also been demonstrated to be effective catalysts for reactions involving hydrazide derivatives. For example, nano silica-supported boron trifluoride (nano BF3·SiO2) has been used as an efficient and eco-friendly catalyst for the synthesis of formazan (B1609692) dyes through the diazo coupling of aldehyde phenylhydrazones. researchgate.net Scandium triflate (Sc(OTf)3) has been employed in the Lewis acid-catalyzed hetero-Diels-Alder reaction between N-tosylhydrazones and ortho-quinone methides for the synthesis of 1,3-oxazines. researchgate.net These examples highlight the potential of Lewis acid catalysis in activating substrates for reactions with this compound and its derivatives.

The following table summarizes representative catalytic approaches applicable to the transformation of hydrazides, which can be extrapolated to this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product Type | Reference |

| Acid Catalyst | Acetic Acid | Condensation | Hydrazide, Aldehyde | N-Acylhydrazone | nih.gov |

| Lewis Acid | BF3@K10 | Condensation | Phenylhydrazine, Aldehyde | Phenylhydrazone | researchgate.net |

| Lewis Acid | Sc(OTf)3 | [4+2] Cycloaddition | N-Tosylhydrazone, ortho-Quinone Methide | 1,3-Oxazine | researchgate.net |

Furthermore, transition-metal-catalyzed reactions represent a broad and versatile platform for the transformation of hydrazide and hydrazone derivatives. researchgate.net While specific examples directly utilizing this compound are not extensively documented in the provided context, the reactivity of the N-H and C=N bonds in its derivatives makes it a suitable candidate for various cross-coupling and cyclization reactions catalyzed by transition metals. For instance, palladium-catalyzed cross-coupling reactions involving N-tosylhydrazones are well-established for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

In addition to chemical catalysis, biocatalysis offers a green and highly selective alternative for the synthesis and transformation of related compounds. While not directly applied to this compound in the available literature, enzymatic transformations of aromatic carboxylic acids and their derivatives are known, suggesting a potential future direction for the catalytic synthesis and modification of this compound. researchgate.net

The transformation of this compound and its derivatives can also be achieved through catalyst-free methods under specific conditions, such as intramolecular cyclization of ortho-amide-N-tosylhydrazones mediated by a protic polar additive like isopropanol. researchgate.net

Design and Synthesis of 4 Phenoxybenzhydrazide Derivatives

Strategies for Structural Modification of the Phenoxy Moiety

The phenoxy group of 4-phenoxybenzhydrazide offers a prime site for structural variation to modulate the molecule's physicochemical and pharmacokinetic properties. Strategic modifications can influence lipophilicity, electronic distribution, and steric factors, thereby affecting biological activity. Common strategies involve the introduction of a variety of substituents onto the terminal phenyl ring.

The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro) can significantly alter the electronic nature of the phenoxy ring. For instance, the synthesis of derivatives with substituted phenoxy moieties can be achieved through nucleophilic aromatic substitution reactions where a substituted phenol (B47542) is reacted with a suitable 4-halobenzonitrile, followed by hydrolysis and subsequent conversion to the hydrazide. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the ether linkage between a substituted phenol and a 4-halobenzoate ester, which is then converted to the corresponding hydrazide.

The position of the substituent on the phenoxy ring is also a critical determinant of biological activity. Ortho-, meta-, and para-substituted derivatives can be synthesized to explore the spatial requirements of the target binding site. The introduction of bulky groups can enhance selectivity by preventing off-target interactions, while the addition of polar functional groups can improve water solubility.

| Modification Strategy | Example Substituents | Potential Impact |

| Introduction of Electron-Donating Groups | Methyl (-CH3), Methoxy (-OCH3) | Increased electron density, potential for enhanced binding |

| Introduction of Electron-Withdrawing Groups | Chloro (-Cl), Fluoro (-F), Nitro (-NO2) | Decreased electron density, altered metabolic stability |

| Introduction of Bulky Groups | tert-Butyl (-C(CH3)3) | Increased steric hindrance, potential for improved selectivity |

| Introduction of Polar Groups | Hydroxyl (-OH), Amino (-NH2) | Increased hydrophilicity, improved solubility |

Strategies for Structural Modification of the Hydrazide Moiety

The hydrazide functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs and the generation of large libraries of derivatives.

Acylhydrazone Formation and Related Derivatizations

One of the most common and facile modifications of the hydrazide moiety is its condensation with aldehydes or ketones to form acylhydrazones. This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ekb.egnih.gov The resulting acylhydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore in many biologically active compounds. kiku.dk

The synthesis of a series of 4-methoxybenzoylhydrazones, for example, was achieved by refluxing 4-methoxybenzohydrazide with various aldehydes in methanol (B129727) for a few hours. nih.gov The crude products can often be purified by simple recrystallization. nih.gov This straightforward synthetic route allows for the introduction of a wide variety of aromatic and heterocyclic rings by simply changing the aldehyde reactant.

| Reactant | Resulting Derivative | Reference |

| 4-Methoxybenzhydrazide + Substituted Aldehydes | 4-Methoxybenzoylhydrazones | nih.gov |

| 4-(tert-Butyl)benzohydrazide + Aromatic Aldehydes | N′-Benzylidene-4-(tert-butyl)benzohydrazide derivatives | nih.gov |

| 4-Chlorobenzohydrazide + Aromatic Aldehydes | (E)-4-Chloro-N'-(substituted-benzylidene)benzohydrazides | derpharmachemica.com |

N-Alkylation and N-Acylation Approaches

Further diversification of the this compound scaffold can be achieved through N-alkylation or N-acylation of the hydrazide nitrogens. N-alkylation can be accomplished by reacting the hydrazide with alkyl halides in the presence of a base. researchgate.net The choice of the base and reaction conditions can influence the selectivity of alkylation at the N-1 or N-2 position of the hydrazide. Catalytic methods, such as those employing ruthenium or iridium complexes, can facilitate the N-alkylation of amines with alcohols under milder conditions. nih.govnih.gov

N-acylation involves the reaction of the hydrazide with acylating agents like acid chlorides or anhydrides to yield N,N'-diacylhydrazines or N-acyl-N'-substituted hydrazides. nih.gov For instance, the synthesis of 10-aceto hydrazide phenoxazine (B87303) derivatives has been reported, which can then be further modified. researchgate.net These reactions introduce an additional carbonyl group, which can participate in hydrogen bonding and alter the electronic properties of the molecule.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of this compound derivatives for high-throughput screening. Dynamic combinatorial chemistry (DCC) utilizing the reversible formation of acylhydrazones has proven to be a particularly effective strategy. ekb.egkiku.dknih.govrsc.orgrsc.org

In this approach, a library of building blocks, including various substituted 4-phenoxybenzhydrazides and a collection of aldehydes, is allowed to react under conditions that permit the reversible formation and cleavage of the acylhydrazone bond. ekb.eg This allows the system to reach a thermodynamic equilibrium, where the distribution of products is governed by their relative stabilities. The introduction of a biological target can then shift the equilibrium towards the best-binding compound, facilitating its identification.

The synthesis of building blocks for these libraries often involves the protection of one of the reactive functionalities. For example, aldehydes can be protected as dimethyl acetals, which can be deprotected in situ to initiate the formation of the dynamic combinatorial library. kiku.dkrsc.org This approach has been successfully used to generate libraries of macrocyclic N-acyl hydrazones and other complex structures. nih.govrsc.org

Spectroscopic Data for this compound Not Publicly Available

A thorough review of scientific literature and chemical databases indicates that while the compound this compound has been synthesized and used as a precursor in various research studies, detailed experimental data from its advanced spectroscopic characterization is not publicly accessible.

Several research articles confirm the synthesis and use of this compound. For instance, a 2021 study on novel inhibitors of acetyl- and butyrylcholinesterase mentions the preparation of this compound and states that its spectral and physical characterizations, including NMR and IR, were in accordance with literature. nih.govmdpi.com Similarly, research on the development of antimycobacterial agents describes the synthesis of 4-phenoxybenzohydrazide and confirms that the prepared compounds were characterized by spectral studies. nih.gov Another study details the synthesis of a series of diphenyl ether derivatives using 4-phenoxybenzohydrazide as the starting material. researchgate.net

Despite these references to its characterization, the specific data points from ¹H NMR, ¹³C NMR, FTIR, and Raman spectroscopy are not provided in the available literature. These data are crucial for a complete structural elucidation and for fulfilling the detailed requirements of the requested article, including the generation of data tables for each spectroscopic technique. Without access to the primary spectral data, a scientifically accurate and thorough article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule like 4-phenoxybenzhydrazide is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a positively charged molecular ion (M+•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

The molecular ion of this compound (C₁₃H₁₂N₂O₂) has a calculated molecular weight of approximately 228.25 g/mol . This would be observed as the molecular ion peak in the mass spectrum. Due to the high energy of the ionization process, the molecular ion is often unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments provides valuable information about the molecule's structure.

Key fragmentation pathways for this compound can be predicted based on its functional groups. The molecule contains several bonds that are susceptible to cleavage, including the C-O ether linkage, the C-C bond of the carbonyl group, the N-N bond of the hydrazide, and the N-H bond. The stability of the resulting fragment ions and neutral radicals influences the fragmentation pattern observed in the mass spectrum. chemguide.co.uk For instance, the elimination of the phenoxy group (•OPh) is a plausible fragmentation pathway, similar to patterns observed in other phenoxy-containing compounds. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (Structure) | m/z (approx.) | Plausible Neutral Loss |

|---|---|---|

| [C₁₃H₁₂N₂O₂]+• (Molecular Ion) | 228 | - |

| [C₇H₅N₂O]+ | 133 | •OC₆H₅ (Phenoxy radical) |

| [C₇H₅O]+ (Benzoyl cation) | 105 | •NHNH₂ |

| [C₆H₅O]+ (Phenoxy cation) | 93 | •CON₂H₃ |

Note: The m/z values are approximate and correspond to the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The structure of this compound contains several chromophores, primarily the two aromatic rings (benzene and phenoxy) and the carbonyl group (C=O) conjugated with the hydrazide moiety.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.org

π → π* Transitions : These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings and carbonyl groups. They typically result in strong absorption bands. uzh.ch For this compound, these transitions are expected from the conjugated system involving the phenyl rings and the carbonyl group.

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and generally have lower intensity. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Responsible Functional Group(s) | Expected Absorption Region |

|---|---|---|---|

| π → π* | π bonding to π antibonding | Phenyl rings, Carbonyl group (C=O) | High energy (Shorter UV wavelength) |

Advanced Spectroscopic Methodologies in Research

Ultrafast two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides molecular-scale information that goes well beyond what can be obtained from a conventional IR spectrum. stfc.ac.uk This method uses a sequence of ultrashort IR pulses to create a two-dimensional map that correlates the excitation and detection frequencies of molecular vibrations. whiterose.ac.uk

While direct 2D-IR studies on this compound are not documented, the application of this technique in catalysis research serves as a powerful analogy for its potential. In catalysis, 2D-IR spectroscopy is used to study the structure and behavior of molecules adsorbed on catalyst surfaces. stfc.ac.ukaip.org A significant challenge in studying solid catalysts is the intense scattering of incident light by powdered samples, which can inhibit advanced spectroscopic analysis. nih.govelsevierpure.com Researchers have developed experimental approaches, such as using a bright probe laser beam, to suppress this scattering and obtain high-quality 2D-IR spectra from solid samples under controlled conditions. aip.orgnih.gov This allows for in-situ monitoring of catalyst states, surface-adsorbate interactions, and the identification of molecular species. aip.org The ability of 2D-IR to resolve complex spectra and extract detailed information on molecular structure and dynamics demonstrates its potential for studying intricate molecular systems, such as the interactions of this compound in biological or chemical environments.

Spectroscopic techniques often produce large and complex datasets, which can be challenging to interpret without the aid of advanced data analysis tools. nih.gov Chemometrics addresses this challenge by using multivariate mathematical and statistical methods to extract meaningful information from chemical data. nih.govresearchgate.net These approaches are essential for both qualitative (e.g., classification, identification) and quantitative (e.g., calibration, concentration prediction) analysis of spectroscopic profiles. nih.govresearchgate.net

Chemometric methods are widely applied in various fields, including pharmaceutical analysis and food science, to handle data from techniques like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy. nih.govnih.gov The process typically involves several steps, including data pre-processing, exploratory analysis, variable selection, and the construction of predictive models. nih.gov

Commonly used chemometric techniques include:

Principal Component Analysis (PCA): An exploratory technique used to reduce the dimensionality of complex datasets, identify patterns, and visualize clustering of samples. researchgate.net

Partial Least Squares (PLS) Regression: A regression method used to build predictive models for quantitative responses, even when variables are numerous and highly correlated. osti.gov

Classification Methods: Techniques like Partial Least Squares Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogies (SIMCA) are used to build models that can classify samples into different categories based on their spectroscopic fingerprints. nih.gov

The integration of chemometrics with spectroscopy provides a powerful framework for enhancing data interpretation, building robust analytical models, and extracting valuable insights that might be missed by univariate analysis alone. nih.govosti.gov

Computational Chemistry and Theoretical Investigations of 4 Phenoxybenzhydrazide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com DFT studies can elucidate a variety of properties of 4-Phenoxybenzhydrazide, including its optimized geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MESP). MESP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scispace.com This information is vital for predicting how this compound might interact with other molecules, including biological receptors.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for an Analogous Aroylhydrazone Molecule (4EHB) (Note: This data is for 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide (4EHB), a structurally related compound, and serves as an illustrative example of parameters obtainable through DFT.)

| Parameter | B3LYP/6-31G** |

| Total Energy (a.u) | -1107.9012 |

| HOMO Energy (eV) | -6.656 |

| LUMO Energy (eV) | -0.377 |

| Energy Gap (ΔE) (eV) | 6.279 |

| Ionization Energy (a.u) | 0.2446 |

| Electron Affinity (a.u) | -0.01387 |

Data sourced from a study on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide. researchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. ox.ac.ukfsu.edu This theory complements DFT by providing a qualitative picture of bonding, antibonding, and non-bonding interactions. wpmucdn.com The application of MO theory helps in understanding the nature of the chemical bonds within this compound and how its electrons are distributed.

The combination of atomic orbitals forms molecular orbitals of different energy levels. libretexts.orgslideshare.net The HOMO and LUMO are often referred to as "frontier orbitals," as they are central to chemical reactivity. Analyzing the composition and spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack and can help explain the outcomes of chemical reactions. wpmucdn.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. thaiscience.inforesearchgate.netfrontiersin.org

The simulation begins with an initial structure of the molecule, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process, a trajectory of the molecule's movement is generated.

This trajectory allows for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. nih.govrsc.org this compound, with its rotatable bonds connecting the phenyl, ether, and benzhydrazide moieties, can exist in various conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a receptor.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. unica.it This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. pensoft.net

Successful docking studies can reveal key ligand-receptor interactions, such as:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.

Electrostatic interactions: Attractions or repulsions between charged groups.

Studies on various benzhydrazide derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives have been docked into the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. pensoft.net Other research has explored interactions with targets like the epidermal growth factor receptor (EGFR) for anticancer applications. nih.gov These studies provide a framework for how this compound could be modeled against similar targets. nih.govconnectjournals.com

Table 2: Illustrative Molecular Docking Results for Hydrazide Derivatives Against Various Receptors (Note: This table presents data from different studies on various hydrazide derivatives to exemplify the outputs of molecular docking.)

| Compound Class | Receptor Target (PDB ID) | Top Docking Score (kcal/mol) | Key Interacting Residues |

| Halogenated Hydrazones | Breast Cancer Target (MCF-7 related) | - | - |

| Pyrazolo-pyrimidinones | EGFR (1M17) | -9.0 | Met769, Lys721, Asp831 |

| Phenylhydrazono Phenoxyquinolines | α-Amylase (6OCN) | -10.1 | GLU233, ASP197, ASP300 |

| 4-Hydroxybenzhydrazones | MAO-B (2V5Z) | -7.493 | Tyr326, Cys172, Gln206 |

Data compiled for illustrative purposes from studies on related hydrazone and benzhydrazide compounds. nih.govthaiscience.infonih.govpensoft.net

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate variations in a molecule's structure with changes in its activity. nih.govresearchgate.net

In a QSAR study, a series of related compounds, such as derivatives of this compound, are analyzed. For each compound, a set of numerical values known as "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: Log P (the octanol-water partition coefficient), which measures lipophilicity.

Topological properties: Descriptors based on the 2D graph of the molecule.

These descriptors are then used in statistical methods, such as multiple linear regression, to build an equation that predicts the biological activity (e.g., inhibitory concentration) of a compound based on its descriptor values. researchgate.net

A robust QSAR model can be highly predictive, allowing researchers to estimate the activity of new, unsynthesized derivatives of this compound. mdpi.com This helps prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources in the drug discovery process. These models provide valuable insights into which structural features are most important for a desired biological effect. nih.govnih.govresearchgate.net

Biological Activities and Mechanistic Insights of 4 Phenoxybenzhydrazide and Its Derivatives

Antimicrobial Activities

Hydrazide-hydrazone derivatives are noted for their significant biological activities, including antimicrobial effects. nih.govpensoft.net The versatile nature of the benzhydrazide scaffold allows for the synthesis of a multitude of derivatives with a broad range of activities, including antibacterial, antifungal, and anticancer properties. pensoft.netsid.ir

Antibacterial Efficacy and Spectrum

Derivatives of benzhydrazide have shown notable antibacterial capabilities against a variety of pathogens. The introduction of different substituents onto the primary structure allows for the modulation of antibacterial potency. For instance, a series of N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides displayed varied efficacy against several bacterial strains. researchgate.net Similarly, quinoline-based hydrazone analogues have demonstrated good to excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested pathogenic strains. sci-hub.se

The antibacterial activity of these derivatives is often evaluated against both Gram-positive and Gram-negative bacteria. One study on quinoline (B57606) hydrazone derivatives reported a potent anti-staphylococcal molecule with a MIC value of 2 µg/mL against Staphylococcus aureus. researchgate.net Another series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives also showed significant antibacterial activity against pathogens such as S. aureus and Escherichia coli. research-nexus.netnih.govnih.gov

| Compound Type/Derivative | Bacterial Strain | Activity Measurement (MIC/ZOI) | Reference |

|---|---|---|---|

| Quinoline Hydrazone Derivatives | Staphylococcus aureus | 2 µg/mL (MIC) | researchgate.net |

| Quinoline Hydrazone Derivatives | Klebsiella pneumoniae | >50% inhibition at 20 µg/mL | researchgate.net |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4a) | S. aureus | 26.11 µM (MIC) | |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4a) | P. aeruginosa | 23.28 µM (MIC) | |

| Quinoline-Based Hydrazide-Hydrazones (Compound 4e) | General (6 strains tested) | 0.39 - 1.59 µg/mL (MIC) | up.ac.za |

Antifungal Efficacy

In addition to their antibacterial properties, benzhydrazide derivatives have demonstrated significant potential as antifungal agents. Studies have shown that these compounds can be more effective against fungal pathogens than bacteria. researchgate.net For example, derivatives of 4-hydroxybenzoic acid have shown high antifungal activity against several phytopathogenic fungi. researchgate.netmdpi.comnih.gov

Research into N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives revealed their efficacy against Candida albicans. research-nexus.netnih.govnih.gov Another study focusing on 4-hydroxybenzoic acid-based hydrazide-hydrazones found that derivatives with specific substitutions, such as 3-tert-butyl, phenyl, or isopropyl groups, exhibited the highest antifungal activity. researchgate.netmdpi.comnih.gov Sclerotinia sclerotiorum was particularly susceptible, with IC50 values as low as 0.5 to 1.8 µg/mL. researchgate.netgrafiati.com

| Compound Type/Derivative | Fungal Strain | Activity Measurement (IC50/Inhibition %) | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic Acid Hydrazide-Hydrazone Derivatives | Sclerotinia sclerotiorum | 0.5 - 1.8 µg/mL (IC50) | researchgate.netgrafiati.com |

| 4-Hydroxybenzoic Acid Hydrazide-Hydrazone (Compound 18) | Botrytis cinerea | 82.1% inhibition | mdpi.com |

| 4-Hydroxybenzoic Acid Hydrazide-Hydrazone (Compound 19) | Botrytis cinerea | 73.5% inhibition | mdpi.com |

| 4-Hydroxybenzoic Acid Hydrazide-Hydrazone (Compound 18) | Cerrena unicolor | 85.9% inhibition | mdpi.com |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Candida albicans | Active | research-nexus.netnih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzhydrazide and its derivatives are attributed to several mechanisms of action. A primary target for many of these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netnih.govnih.gov Inhibition of this enzyme effectively blocks the replication process. researchgate.net Molecular docking studies have shown that the antibacterial potency of some hydrazide-hydrazones is linked to strong binding interactions within the DNA gyrase active site. nih.govmdpi.com

Other proposed mechanisms include the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, such as glucosamine-6-phosphate synthase (G6PS). researchgate.net Furthermore, some derivatives are believed to suppress ATP production by inhibiting enzymes like enoyl ACP reductase and 3-ketoacyl ACP synthase. researchgate.net Some hydrazide derivatives may also target and inhibit multidrug efflux pumps, which bacteria use to expel antimicrobial agents. research-nexus.netnih.govresearchgate.net

Antiviral Activities

The structural versatility of the hydrazide scaffold has also made it a foundation for the development of potent antiviral agents. cuni.cz Derivatives have been investigated for their ability to combat a range of viruses, demonstrating the broad potential of this chemical class.

Inhibition of Viral Proteins (e.g., HCV NS3 protein for related compounds)

A key strategy in antiviral drug development is the targeting of essential viral proteins. Benzhydrazide derivatives and related compounds have been shown to inhibit several such proteins. For instance, certain benzo[g]quinazoline (B13665071) and quinazoline (B50416) analogues, which can be synthesized from aminobenzhydrazide precursors, have demonstrated inhibitory activity against the Hepatitis C Virus (HCV) NS3/4A protease. nih.govrsc.org This enzyme is a chymotrypsin-like serine protease, with a catalytic triad (B1167595) of His57, Asp81, and Ser139, and is crucial for the viral life cycle and replication. nih.govmedcraveonline.com Studies have reported IC50 values for these inhibitors ranging from 6.41 µM to 78.80 µM. nih.govrsc.org

Another significant viral target is the influenza virus non-structural protein 1 (NS1). nih.govnih.gov This protein is a key component of the virus's strategy to counteract the host's interferon response. nih.govmdpi.com Small molecule inhibitors based on a benzhydrazide-related structure have been developed that antagonize NS1 function. nih.govjmb.or.kr These inhibitors work by interfering with the interaction between NS1 and host cell proteins like CPSF30, thereby restoring the host's innate immune response. jmb.or.kr

| Compound Type | Viral Target | Virus | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzo[g]quinazoline derivative (Compound 2) | NS3/4A Protease | Hepatitis C Virus (HCV) | 6.41 µM | nih.govrsc.org |

| Benzo[g]quinazoline derivative (Compound 13) | NS3/4A Protease | Hepatitis C Virus (HCV) | 7.21 µM | nih.gov |

| Benzo[g]quinazoline derivative (Compound 9) | NS3/4A Protease | Hepatitis C Virus (HCV) | 9.08 µM | nih.gov |

| p-Trifluoromethylbenzohydrazide derivative (Spirovirimat) | p37 protein | Monkeypox Virus (MPXV) | 0.035 µM | acs.orgacs.org |

| Benzhydrazide analog (A9) | NS1 Effector Domain | Influenza A Virus | Active Inhibitor | jmb.or.kr |

Broad-Spectrum Antiviral Potential

The development of broad-spectrum antiviral agents is a critical goal in addressing emerging and re-emerging viral threats. dzif.de The hydrazide scaffold is being explored for this purpose. For example, a library of p-Trifluoromethylbenzohydrazide derivatives, developed as analogues of the approved drug tecovirimat, has shown potent activity against Monkeypox virus (MPXV), a significant human pathogen. acs.orgacs.orglarvol.comfigshare.com The lead compound from this series, spirovirimat, was found to completely abolish extracellular virus production. acs.orgacs.orglarvol.com The success of such derivatives highlights the potential for creating new antivirals with enhanced efficacy. acs.orgacs.orglarvol.com The ability of some antiviral drugs, like Remdesivir, to act against multiple viruses underscores the value of pursuing compounds with broad-spectrum effects. nih.gov The design of new derivatives, such as sulfonyl indolinylidene benzohydrazide, is part of an ongoing effort to identify broad-spectrum antiviral agents. nih.gov

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of 4-phenoxybenzhydrazide are not extensively detailed in the provided search results, the broader class of hydrazide and phenoxy-containing compounds has been noted for potential biological activities, including anti-inflammatory effects. cymitquimica.com Inflammation is a critical biological response involved in numerous diseases, and its modulation is a key therapeutic strategy. zellavie.ch The inflammatory process involves the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and the activity of enzymes such as cyclooxygenase-2 (COX-2). zellavie.chfrontiersin.org

Derivatives containing similar structural motifs have been investigated for their ability to mitigate inflammatory responses. For instance, studies on other compounds have demonstrated a reduction in pro-inflammatory markers. zellavie.ch Research into various plant extracts and their constituent compounds has identified molecules that can decrease the secretion of IL-6 and TNF-α. zellavie.ch Furthermore, the inhibition of enzymes like hyaluronidase, which can increase capillary permeability during inflammation, has been a target for anti-inflammatory drug development. nih.gov The investigation of compounds for their ability to reduce paw edema induced by agents like carrageenan is a common in vivo method to assess acute anti-inflammatory activity. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. pioneerpublisher.comstudymind.co.uk Inhibitors can act reversibly or irreversibly. studymind.co.uklibretexts.org Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, or have other modes of action. libretexts.org Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to its inactivation. libretexts.org The study of enzyme inhibition is crucial for drug discovery and understanding metabolic pathways. pioneerpublisher.com

Histone Deacetylase (HDAC) Inhibition by Phenoxazine (B87303) Derivatives

While this compound itself is not a phenoxazine, derivatives containing a phenoxazine core structure have shown significant activity as histone deacetylase (HDAC) inhibitors. nih.govtandfonline.comresearchgate.net HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. nih.gov Dysregulation of HDACs has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net

Recent studies have focused on synthesizing and evaluating phenoxazine-based compounds as HDAC inhibitors. nih.govtandfonline.comresearchgate.net Specifically, C-4 substituted phenoxazine derivatives bearing hydroxamic acids have demonstrated potent inhibitory activity against class II HDACs. nih.govtandfonline.comresearchgate.net Molecular modeling suggests that these compounds may interact with the enzyme through π-π stacking interactions. nih.govtandfonline.comresearchgate.net

One notable derivative, compound 7d , exhibited highly potent inhibition of class II HDACs, with IC50 values ranging from 3 to 870 nM. nih.govtandfonline.comresearchgate.net This compound was particularly effective against HDAC6, with an IC50 value as low as 3 nM. nih.gov In cellular models, this compound also showed neuroprotective effects by protecting neuron cells from hydrogen peroxide-induced damage without significant cytotoxicity. nih.govtandfonline.comresearchgate.net

| Compound | Target HDACs | IC50 (nM) | Reference |

| Compound 7d | Class II HDACs | 3 - 870 | nih.govtandfonline.comresearchgate.net |

| SAHA | HDACs | - | nih.gov |

GLP-1 Receptor Agonism (for compounds synthesized using it)

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that mimic the action of the endogenous incretin (B1656795) hormone GLP-1. wikipedia.org They activate the GLP-1 receptor, leading to various physiological effects, including enhanced glucose-dependent insulin (B600854) secretion, slowed gastric emptying, and reduced appetite. wikipedia.orgclevelandclinic.orgmdpi.com This makes them effective treatments for type 2 diabetes and obesity. wikipedia.orgclevelandclinic.orgnih.gov

While there is no direct evidence of this compound itself acting as a GLP-1 receptor agonist, it could potentially be used as a scaffold or starting material for the synthesis of new molecules designed to target the GLP-1 receptor. For example, a compound designated as "GLP-1 receptor agonist 4," extracted from a patent, has an EC50 of 64.5 nM for the GLP-1 receptor. medchemexpress.com This highlights the potential for developing novel agonists. The development of new GLP-1 receptor agonists, including those that are dual agonists for other receptors like the GIP receptor, is an active area of research. wikipedia.org

Anthelmintic Potential (for compounds synthesized using it)

Helminth infections are a significant global health problem, and resistance to existing anthelmintic drugs is a growing concern. frontiersin.orgresearchgate.netnih.gov This has spurred the search for new anthelmintic agents from various sources, including medicinal plants. frontiersin.orgresearchgate.net The mechanism of action of anthelmintic drugs can vary, with some targeting neurotransmission in the parasite, leading to paralysis. frontiersin.org

Although no studies directly report the use of this compound in the synthesis of anthelmintic compounds, its chemical structure could serve as a basis for developing new therapeutic agents. Research into natural products has identified various chemical classes, such as polyphenols and terpenoids, with anthelmintic properties. researchgate.net For instance, pharbitin, a compound isolated from Semen pharbitidis, has shown anthelmintic activity with an IC50 of 41.0 ± 9.4 μg/mL in a C. elegans motility assay. mdpi.com The development of new anthelmintics often involves in vitro assays to assess their efficacy, such as egg hatch inhibition and larval migration inhibition tests. researchgate.netnih.gov

Cellular Assays and In Vitro Efficacy Studies

Cellular assays are fundamental tools in drug discovery and development to evaluate the biological activity and efficacy of compounds in a controlled environment. mdpi.comnovalix.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and specific functional responses. researchgate.netnih.gov

For a compound like this compound or its derivatives, a variety of in vitro assays would be employed depending on the intended therapeutic target. For example, to assess anti-inflammatory potential, one could measure the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in cultured immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). mdpi.com

In the context of enzyme inhibition, such as with the HDAC inhibitor compound 7d, cellular assays are used to confirm that the enzyme inhibition observed in biochemical assays translates to a functional effect in cells. nih.govtandfonline.comresearchgate.net This could involve measuring changes in protein acetylation or downstream gene expression. nih.gov Furthermore, cytotoxicity assays are crucial to ensure that the observed efficacy is not due to general cell death. researchgate.net For instance, compound 4f, a phenothiazine (B1677639) derivative and HDAC inhibitor, was found to be non-cytotoxic to neuron cells. nih.gov In vitro cell-binding assays can also be utilized to select for antibodies with high binding affinity to tumor cells for targeted therapies. nih.gov

Cytotoxicity Assessment in Various Cell Lines

Research into the anticancer potential of compounds structurally related to this compound has revealed significant cytotoxic activity against several human cancer cell lines. A study focused on a series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid, an isomer of the 4-phenoxy counterpart, demonstrated notable antiproliferative effects. nih.govbenthamdirect.com These compounds were specifically designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in antiangiogenic cancer therapy. nih.govbenthamdirect.com

The cytotoxic activity was evaluated in vitro against three human cancer cell lines: DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). nih.gov Among the synthesized molecules, the carboxamide derivatives, in particular, showed promising results. nih.govbenthamdirect.com Compound 4b , a hydrazine-1-carboxamide derivative, emerged as the most potent cytotoxic agent, especially against the HeLa cell line. nih.govbenthamdirect.com Further investigation into its mechanism revealed that it induced cell cycle arrest at the G2/M phase and promoted cell death through both necrosis and apoptosis, evidenced by the activation of caspase-3. nih.gov The inhibitory effect of compound 4b on VEGFR-2 kinase activity was found to be comparable to that of the standard drug, sorafenib. nih.gov

The results indicate that the phenoxybenzoic acid scaffold, when appropriately substituted with carboxamide or carbothioamide moieties, can yield compounds with significant anticancer potential.

Cytotoxicity of 3-Phenoxybenzoic Acid Derivatives (IC50 in µM)

| Compound | DLD1 | HeLa | HepG2 |

|---|---|---|---|

| Compound 4b | Data not specified | Reported as most cytotoxic | Data not specified |

| Sorafenib (Reference) | Data not specified | Data not specified | Data not specified |

Neuroprotective Effects (for related compounds)

Neuronal cell death is a fundamental process in the progression of age-related neurodegenerative disorders. Compounds that can mitigate this process are of significant therapeutic interest. Research on N-acyl derivatives of 4-phenoxyaniline (B93406), a compound that shares the 4-phenoxy core with this compound but differs in the functional group attached to the carbonyl, has shown significant neuroprotective capabilities.

These derivatives were investigated for their ability to protect cultured neurons from toxicity induced by glutamate (B1630785) and the pro-apoptotic protein Bid. nih.gov The underlying mechanisms of neuronal damage in many neurodegenerative diseases involve common pathways like oxidative stress and impaired mitochondrial function, where the Bid protein plays a critical role in initiating programmed cell death. nih.gov

The study found that specific N-acyl-substituted derivatives of the 4-phenoxyaniline scaffold provided substantial protection against this induced neurotoxicity. nih.gov Notably, compounds created by substituting the amino group with 4-piperidine carboxylic acid or N-hydroxyethyl-4-piperidine carboxylic acid were highly effective, demonstrating significant neuroprotective activity at concentrations as low as 1 µM. nih.gov These findings suggest that the neuroprotective mechanism of these compounds is linked to their ability to interfere with the Bid-mediated apoptotic pathway. nih.gov This highlights the potential of the 4-phenoxyaniline scaffold, and by extension related structures like this compound, as a basis for developing agents that can combat neuronal cell death. nih.gov

Advanced Applications in Chemical and Biological Research

Role as a Synthetic Intermediate for Complex Molecules

4-Phenoxybenzhydrazide is a valuable precursor in organic synthesis due to the high reactivity of the hydrazide group (-CONHNH2), which can readily undergo condensation and cyclization reactions. This reactivity, paired with the stability and electronic properties of the phenoxybenzoyl backbone, makes it an ideal starting material for a range of complex molecular architectures.

Precursor for Heterocyclic Scaffolds

The benzohydrazide moiety is a well-established precursor for the synthesis of a wide variety of five- and six-membered heterocyclic rings, which are core structures in many pharmaceutically active compounds. The terminal amino group of the hydrazide can react with various electrophiles to construct these ring systems.

Common synthetic routes involving benzohydrazide derivatives include:

1,3,4-Oxadiazoles: One of the most common applications of acylhydrazides is their conversion to 1,3,4-oxadiazoles. This is typically achieved through cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed by reacting the hydrazide with an acyl chloride or carboxylic acid. Dehydrating agents like phosphorus oxychloride are frequently used to facilitate the ring closure. nih.govarabjchem.org

Pyrazoles: Benzohydrazides can react with 1,3-dicarbonyl compounds in a classic condensation reaction, known as the Knorr pyrazole (B372694) synthesis, to yield substituted pyrazoles. mdpi.comyoutube.com This reaction proceeds by forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Other Heterocycles: The versatility of the hydrazide group allows it to be a precursor for other heterocyclic systems as well, such as thiadiazoles (through reaction with carbon disulfide or thiophosgene) and triazoles.

The phenoxy group at the 4-position of the benzene ring influences the electronic properties of these resulting heterocyclic compounds, potentially enhancing their biological activity or tuning their photophysical characteristics.

| Heterocyclic Scaffold | Typical Reagents/Conditions | Significance |

|---|---|---|

| 1,3,4-Oxadiazole | Reaction with acyl chlorides or carboxylic acids, followed by cyclodehydration (e.g., using POCl₃). nih.gov | Core structure in various therapeutic agents; acts as a bioisostere for amide and ester groups. nih.gov |

| Pyrazole | Condensation with 1,3-dicarbonyl compounds. mdpi.comyoutube.combeilstein-journals.org | Found in numerous pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com |

| Thiadiazole | Reaction with carbon disulfide or thiophosgene derivatives. | Important scaffold in medicinal and agricultural chemistry. |

| Triazole | Reaction with reagents containing adjacent nitrogen atoms, such as cyanates or isothiocyanates. | Present in a wide range of antifungal and antiviral drugs. |

Building Block for Polymers and Dyes

The bifunctional nature of this compound, possessing both an amine functionality (in the hydrazide group) and an aromatic core, allows it to be incorporated into polymeric structures.

Aramid Polymers: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govbritannica.comaramid.eu They are generally synthesized by the polycondensation reaction between a diamine and a diacid chloride. wikipedia.org While this compound itself is not a standard monomer, its derivative, 4-phenoxybenzoyl chloride, could be reacted with aromatic diamines, or conversely, a diamine derivative of the phenoxy structure could react with diacid chlorides. The introduction of the flexible ether linkage from the phenoxy group can improve the processability and solubility of the typically rigid aramid backbone by lowering the melting temperature and disrupting high crystallinity. nih.gov

The chromophoric nature of the aromatic systems in this compound also makes it a potential precursor for synthesizing dyes. The hydrazide group can be converted into a hydrazone, which often extends the conjugation of the molecule, shifting its absorption spectrum into the visible region.

Development of Bioactive Probes and Tools

The hydrazide functional group is a key component in the design of bioactive probes and chemosensors. Hydrazides readily react with aldehydes and ketones to form stable hydrazone linkages. acs.orgderpharmachemica.com This reaction is exploited in chemical biology to label and detect biomolecules containing carbonyl groups.

Hydrazine- and hydrazide-based probes have emerged as versatile tools for activity-based protein profiling (ABPP), targeting enzymes that utilize electrophilic cofactors. nih.govacs.orgbiorxiv.org The electron-rich nature of the hydrazine (B178648) moiety allows it to react with and covalently label electron-poor species within enzyme active sites. biorxiv.org By attaching a reporter tag (like a fluorophore or a biotin handle) to the this compound scaffold, researchers can create probes to identify and study the activity of specific enzyme classes in complex biological systems. acs.org The formation of hydrazone-based sensors is also a widely used strategy for detecting metal ions and anions. researchgate.net

Application in Material Science Research

While direct applications of this compound in material science are not extensively documented, structurally related compounds, particularly those containing the phenoxy or N-aryl motifs, are pivotal in the development of advanced materials for electronics and catalysis.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (for related compounds)

The phenoxy moiety is part of larger molecular structures used in organic electronics. Specifically, the phenoxazine (B87303) core, which features a diaryl ether linkage similar to that in this compound, is a prominent building block in materials for OLEDs and Dye-Sensitized Solar Cells (DSSCs).

Dye-Sensitized Solar Cells (DSSCs): Phenoxazine-based organic dyes have been successfully employed as sensitizers in DSSCs. epfl.chdiva-portal.org These molecules act as the primary light-harvesting component. The phenoxazine unit serves as a potent electron donor, and its non-planar "butterfly" conformation helps to suppress molecular aggregation on the semiconductor surface (e.g., TiO₂), which is beneficial for device efficiency. rsc.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, phenoxazine derivatives can be used as host materials or as part of thermally activated delayed fluorescence (TADF) emitters. uniss.it The electronic properties of the phenoxy-type linkage contribute to the charge transport and emissive characteristics of the device.

| Related Compound Class | Application | Function of the Structural Motif |

|---|---|---|

| Phenoxazine Dyes | Dye-Sensitized Solar Cells (DSSCs) epfl.chdiva-portal.org | Acts as an electron-rich donor core in the light-harvesting dye. rsc.org |

| Phenoxazine Derivatives | Organic Light-Emitting Diodes (OLEDs) uniss.it | Used as host materials or as components of TADF emitters. |

| N-Aryl Phenoxazines | Photoredox Catalysis nih.govacs.org | Serve as organic photocatalysts that absorb visible light to initiate electron transfer. sigmaaldrich.com |

Photoredox Catalysis (for related compounds)

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. This field has traditionally been dominated by expensive and toxic transition metal complexes, but recent research has focused on developing sustainable organic photocatalysts.

N-aryl phenoxazines have emerged as a class of highly effective and strongly reducing organic photoredox catalysts. nih.govacs.orgsigmaaldrich.comnewiridium.com These molecules possess photophysical and electrochemical properties that are ideal for photoredox catalysis, including strong absorption of visible light, long excited-state lifetimes, and high reduction potentials in their excited state. sigmaaldrich.comzendy.io The N-aryl group, which is structurally analogous to the N-benzoyl linkage in this compound, is crucial for tuning the electronic properties and enabling access to a charge-transfer excited state, which is key to their catalytic activity. nih.govacs.org These catalysts have been successfully applied in atom transfer radical polymerization (O-ATRP) and various small-molecule transformations. acs.orgsigmaaldrich.com

Analytical Applications

Development of Immunoassays for Biomarkers (analogue 3-PBH)

The structural analogue of this compound, 3-phenoxybenzoic acid (3-PBA), has been identified as a significant biomarker for assessing human exposure to pyrethroid pesticides. rsc.orgescholarship.orgnih.gov Consequently, the development of sensitive and rapid immunoassays for the detection of 3-PBA in biological and environmental samples has been a focus of considerable research. rsc.orgescholarship.orgnih.govrsc.org These immunoassays offer a cost-effective and high-throughput alternative to traditional instrumental methods like liquid chromatography-mass spectrometry (LC-MS), which, while sensitive, can be expensive and involve complex sample preparation. escholarship.orgrsc.org

Various immunoassay formats have been developed, including enzyme-linked immunosorbent assays (ELISA) and lateral-flow immunoassays (LFA), often utilizing different types of antibodies such as monoclonal antibodies (mAbs) and nanobodies (Nbs). rsc.orgnih.govrsc.org Nanobody-based assays, for instance, have shown advantages in terms of thermostability and specificity. rsc.org

Research has focused on optimizing these immunoassays to achieve high sensitivity and specificity. For example, a study on a nanobody-based lateral-flow immunoassay reported a 100-fold increase in sensitivity compared to previously developed monoclonal antibody-based assays. escholarship.org The performance of these immunoassays is often validated by comparing the results with those obtained from LC-MS, with studies showing good consistency between the methods. rsc.orgescholarship.org

The developed immunoassays have been successfully applied to the detection of 3-PBA in various matrices, including urine, lake water, and river water, demonstrating their potential for on-site and rapid screening of pyrethroid exposure. rsc.orgescholarship.orgnih.gov

Immunoassay Performance for 3-Phenoxybenzoic Acid (3-PBA) Detection

| Immunoassay Type | Antibody Type | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|---|

| Flow-through dot ELISA | Nanobody (Nb) | 0.01 ng/mL | Urine, Lake Water | rsc.orgescholarship.org |

| Gold nanoparticle (GNP) lateral-flow immunoassay | Nanobody (Nb) | 0.1 ng/mL | Urine, Lake Water | rsc.orgescholarship.org |

| Colloidal gold (CG)-based lateral flow immunoassay | Monoclonal antibody (mAb) | Cutoff value: 1 µg/mL | River Water | nih.gov |

| Enzyme-linked immunosorbent assay (ELISA) | Monoclonal antibody (mAb) | I10 value: 0.13 µg/mL | Not specified | nih.gov |

| Enzyme-linked immunosorbent assay (ELISA) | Antiserum 1891 | IC50 value: 0.5 ng/mL | Urine | nih.gov |

Comparison of Analytical Methods for 3-PBA Detection

| Feature | Immunoassays | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass |

| Speed | Rapid (e.g., within 10 minutes for lateral flow) | Time-consuming |

| Cost | Cost-effective | High cost |

| Sample Preparation | Minimal or no pretreatment | Complex and time-consuming |

| Throughput | High-throughput screening | Lower throughput |

| Sensitivity | High (ng/mL to µg/mL range) | High sensitivity |

| Portability | Suitable for on-site screening | Laboratory-based |

Future Perspectives and Research Challenges

Exploration of Novel Biological Targets and Therapeutic Areas

While the parent compound, 4-phenoxybenzhydrazide, remains largely uncharacterized in terms of its standalone biological activity, its derivatives have demonstrated a wide spectrum of pharmacological potential . The future of research in this area lies in a systematic exploration of new biological targets and expanding the therapeutic utility of this chemical class.

The core hydrazide structure is a key motif in numerous bioactive agents nih.gov. Derivatives of similar benzhydrazides have been investigated for a range of activities, suggesting potential therapeutic areas for this compound analogs. For example, investigations into related structures like 2-phenoxybenzohydrazide for anticonvulsant properties indicate that neuroactive targets could be a fruitful area of exploration .

Recent studies on structurally related compounds have identified specific and highly relevant biological targets. Novel 4-phenoxypyridine (B1584201) and 4-phenoxyquinoline derivatives have been synthesized and evaluated as potent inhibitors of c-Met kinase, a key target in cancer therapy nih.govnih.gov. Similarly, a 7-phenoxy-benzimidazole derivative was identified as a potent inhibitor of BRD4, an epigenetic regulator implicated in melanoma nih.gov. Furthermore, certain 4-((3-fluorobenzyl)oxy)benzohydrazide derivatives have shown promise as multi-target anti-prostate cancer agents by interacting with the androgen receptor (AR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) aksaray.edu.tr. These findings strongly suggest that future research should focus on designing this compound derivatives aimed at inhibiting specific kinases and receptors involved in oncology.

Beyond cancer, the antioxidant potential of benzhydrazide derivatives points towards applications in neurodegenerative diseases where oxidative stress is a key pathological factor. In silico and in vitro studies on 4-hydroxybenzhydrazide (B196067) derivatives have shown their potential to act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both significant targets in the management of neurodegenerative disorders pensoft.net.

A summary of potential therapeutic areas and biological targets for this compound derivatives, based on research into analogous compounds, is presented below.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analogous Compounds |

|---|---|---|